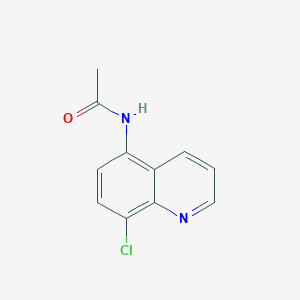![molecular formula C15H17N3O B7509957 Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)
Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone, also known as Compound A, is a synthetic small molecule that has been studied for its potential use in scientific research. This compound has been shown to have promising effects in various areas of research, including cancer therapy and inflammation. In
Mecanismo De Acción
The mechanism of action of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A is not fully understood, but it is believed to involve the inhibition of several signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been shown to inhibit the activation of NF-κB and prevent the translocation of NF-κB to the nucleus. Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has also been shown to inhibit the JAK/STAT pathway by reducing the phosphorylation of STAT3.
Biochemical and Physiological Effects
Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the reduction of inflammation. In cancer cells, Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been shown to inhibit the growth of cells and induce apoptosis through the activation of caspases. In inflammation, Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has several advantages for use in lab experiments, including its synthetic nature, its stability, and its specificity for certain signaling pathways. However, there are also limitations to the use of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A in lab experiments, including its potential toxicity and the need for further research on its mechanism of action.
Direcciones Futuras
There are several future directions for the study of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A, including the investigation of its potential use in combination with other drugs, the exploration of its mechanism of action, and the development of new derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to explore the potential use of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A in other areas of scientific research, including neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A is a synthetic small molecule that has been studied for its potential use in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A have been explored in this paper. The promising effects of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A in cancer therapy and inflammation make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A involves several steps, including the synthesis of the pyrazole ring, the synthesis of the azetidine ring, and the coupling of the two rings. The final product is obtained through a series of purification steps. The synthesis method of Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been studied for its potential use in various areas of scientific research, including cancer therapy, inflammation, and autoimmune diseases. In cancer therapy, Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune diseases, Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone A has been shown to reduce the activity of immune cells and prevent tissue damage.
Propiedades
IUPAC Name |
azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-10-12(2)18(16-11)14-6-4-13(5-7-14)15(19)17-8-3-9-17/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRUBIJHJHXYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)



![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)




![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)



